6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 2-methylpropylamine and other reagents.
Formation of Pyridazinone Ring: The pyridazinone moiety can be introduced through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine itself or substituted piperidines.
Pyridazinone Derivatives: Compounds with similar pyridazinone moieties, such as 3-methyl-2,3-dihydropyridazin-3-one.
Uniqueness
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of piperidine and pyridazinone rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)10-17-8-6-14(7-9-17)11-18-15(19)5-4-13(3)16-18/h4-5,12,14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNSMWOPKWIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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